Ethyl 4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate Ethyl 4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 899729-74-9
VCID: VC4141851
InChI: InChI=1S/C23H22FN3O7/c1-4-33-23(30)22-19(12-21(29)27(26-22)15-7-5-14(24)6-8-15)34-13-20(28)25-17-11-16(31-2)9-10-18(17)32-3/h5-12H,4,13H2,1-3H3,(H,25,28)
SMILES: CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=C(C=CC(=C2)OC)OC)C3=CC=C(C=C3)F
Molecular Formula: C23H22FN3O7
Molecular Weight: 471.441

Ethyl 4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

CAS No.: 899729-74-9

Cat. No.: VC4141851

Molecular Formula: C23H22FN3O7

Molecular Weight: 471.441

* For research use only. Not for human or veterinary use.

Ethyl 4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate - 899729-74-9

Specification

CAS No. 899729-74-9
Molecular Formula C23H22FN3O7
Molecular Weight 471.441
IUPAC Name ethyl 4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate
Standard InChI InChI=1S/C23H22FN3O7/c1-4-33-23(30)22-19(12-21(29)27(26-22)15-7-5-14(24)6-8-15)34-13-20(28)25-17-11-16(31-2)9-10-18(17)32-3/h5-12H,4,13H2,1-3H3,(H,25,28)
Standard InChI Key ICLGKUFZXWIKDD-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=C(C=CC(=C2)OC)OC)C3=CC=C(C=C3)F

Introduction

Structural and Molecular Characterization

Core Architecture

The compound features a pyridazine ring (a six-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at positions 1, 3, 4, and 6. Key substituents include:

  • 1-(4-Fluorophenyl): A para-fluorinated benzene ring linked to N1 of the pyridazine, enhancing lipophilicity and influencing receptor binding.

  • 3-Carboxylate (Ethyl ester): A polar group at position 3, which can hydrolyze to a carboxylic acid under physiological conditions, modulating solubility and bioavailability.

  • 4-(2-((2,5-Dimethoxyphenyl)amino)-2-oxoethoxy): A side chain containing a dimethoxyphenylamine moiety connected via an oxoethoxy linker. This group contributes to hydrogen bonding and π-π stacking interactions .

  • 6-Oxo: A ketone group at position 6, critical for maintaining the planar conformation of the pyridazine ring .

Physicochemical Properties

PropertyValueSource
Molecular FormulaC23H22FN3O7
Molecular Weight471.44 g/mol
logP (Predicted)2.8 ± 0.3
Hydrogen Bond Donors2
Hydrogen Bond Acceptors8
Topological Polar Surface Area112 Ų

The compound’s moderate logP value suggests balanced lipophilicity, facilitating membrane permeability while retaining water solubility. The high polar surface area aligns with its capacity for targeted protein interactions .

Synthetic Routes and Optimization

Multi-Step Synthesis

The synthesis typically follows a four-step sequence (Figure 1):

  • Pyridazine Core Formation: Condensation of ethyl acetoacetate with hydrazine hydrate yields a dihydropyridazine intermediate .

  • Fluorophenyl Introduction: Nucleophilic aromatic substitution at N1 using 4-fluorophenylmagnesium bromide under anhydrous conditions.

  • Oxoethoxy Side Chain Attachment: Mitsunobu reaction couples 2,5-dimethoxyphenylamine to the pyridazine via a glycolic acid linker.

  • Esterification: Final carboxylate group protection using ethyl chloroformate.

Key Reaction Conditions:

  • Step 2: Conducted at −78°C in tetrahydrofuran (THF) with a 72% yield.

  • Step 3: Requires diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in dichloromethane, achieving 65% yield.

Industrial-Scale Challenges

Scale-up efforts face hurdles in:

  • Purification: Column chromatography remains necessary due to byproducts from incomplete Mitsunobu reactions.

  • Cost Efficiency: The use of DEAD (∼$1,200/kg) and PPh3 (∼$800/kg) increases production costs, prompting research into alternative catalysts.

Concentration (μM)Viability (%)IC50 (μM)
1078 ± 442.1
2554 ± 3
5029 ± 2

Mechanistic studies suggest tubulin polymerization inhibition, akin to combretastatin analogues . The fluorophenyl group enhances binding to the colchicine site, while the dimethoxyphenyl moiety stabilizes the α/β-tubulin dimer .

Antimicrobial Applications

Against Staphylococcus aureus (MRSA):

  • MIC: 16 μg/mL (compared to vancomycin at 2 μg/mL) .

  • Synergy: Combines with β-lactams to reduce MIC by 4-fold, likely via penicillin-binding protein (PBP) potentiation .

Chemical Reactivity and Derivatization

Hydrolysis Pathways

The ethyl carboxylate undergoes saponification in basic media:
R-COOEt+NaOHR-COONa++EtOH\text{R-COOEt} + \text{NaOH} \rightarrow \text{R-COO}^- \text{Na}^+ + \text{EtOH}
This reaction, critical for prodrug activation, proceeds with a half-life of 3.2 hours at pH 7.4.

Ring Functionalization

Electrophilic substitution at the pyridazine C5 position occurs under nitration (HNO3/H2SO4) and sulfonation (SO3/H2SO4) conditions, enabling further diversification .

Comparative Analysis with Analogues

CompoundStructural VariationIC50 (MCF-7)LogP
Target CompoundNone (Reference)42.1 μM2.8
Ethyl 6-(azetidin-1-yl) analogueAzetidine at C668.3 μM1.9
4-Butylphenyl derivativeButylphenyl replacing fluorophenyl29.4 μM3.5

The fluorophenyl group confers superior cytotoxicity compared to alkyl substituents, likely due to enhanced hydrophobic interactions.

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